molecular formula C21H28N4O3 B2973219 N-(4-methoxybenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1031992-87-6

N-(4-methoxybenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2973219
CAS No.: 1031992-87-6
M. Wt: 384.48
InChI Key: BMINPBIZVVGKTR-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a pyrimidine-based acetamide derivative characterized by a 4-methoxybenzyl group attached to the acetamide nitrogen and a 3-methylpiperidinyl substituent at the 2-position of the pyrimidine ring.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3/c1-15-5-4-10-25(13-15)21-23-16(2)11-20(24-21)28-14-19(26)22-12-17-6-8-18(27-3)9-7-17/h6-9,11,15H,4-5,10,12-14H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMINPBIZVVGKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC(=CC(=N2)OCC(=O)NCC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxybenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanism of action, and relevant research findings.

  • Molecular Formula : C_{18}H_{24}N_{4}O_{3}
  • Molecular Weight : 344.41 g/mol
  • IUPAC Name : this compound

The compound is believed to interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit activity through:

  • Inhibition of specific kinases : This could lead to altered phosphorylation states of target proteins, impacting cell proliferation and survival.
  • Modulation of neurotransmitter receptors : Potential effects on dopaminergic and serotonergic systems have been hypothesized based on structural similarities with known ligands.

Biological Activity Overview

Recent research has indicated several biological activities associated with this compound:

  • Anticancer Activity :
    • Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, modifications in related thiazole derivatives demonstrated enhanced antiproliferative effects against melanoma and prostate cancer cells, suggesting a potential for this compound in oncology .
  • Antimicrobial Properties :
    • The compound may exhibit antimicrobial activity against various pathogens. Nitroaromatic derivatives have been documented for their effectiveness against anaerobic bacteria, indicating a possible spectrum of activity for this compound .
  • Neuropharmacological Effects :
    • Given its structural features, the compound might influence central nervous system pathways, potentially acting as an anxiolytic or antidepressant agent. This aligns with findings from similar compounds that modulate neurotransmitter systems .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibition of melanoma and prostate cancer cells
AntimicrobialActivity against anaerobic bacteria
NeuropharmacologicalPotential anxiolytic effects

Case Study: Anticancer Activity

In a study focusing on the structure-activity relationship (SAR) of thiazole derivatives, it was found that modifications similar to those present in this compound significantly enhanced cytotoxicity against cancer cell lines. The mechanism was attributed to the inhibition of tubulin polymerization, which is critical for cell division .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

N-(4-Bromophenyl) Analog (L868-0943)
  • Structure : Replaces the 4-methoxybenzyl group with a 4-bromophenyl moiety.
  • This substitution may reduce solubility due to increased hydrophobicity.
  • Molecular Formula : C₁₉H₂₃BrN₄O₂ (MW: 435.32 g/mol) .
N-(5-Chloro-2-Methylphenyl) Analog (L868-0252)
  • Structure : Features a chloro and methyl substituent on the phenyl ring.
  • Impact: The chlorine atom increases lipophilicity and may enhance membrane permeability.
  • Molecular Formula : C₂₀H₂₅ClN₄O₂ (MW: 388.9 g/mol) .
N-(Furan-2-ylmethyl) Analog (5h)
  • Structure : Substitutes the 4-methoxybenzyl group with a furan-2-ylmethyl moiety.
  • LCMS data (m/z 386.1792) and NMR shifts (δ 6.32–7.40 ppm) indicate distinct electronic properties compared to methoxybenzyl derivatives .

Modifications to the Pyrimidine Core

Thioether vs. Ether Linkage (5g)
  • Structure : Replaces the pyrimidinyl oxygen with a sulfur atom (2-((4-methoxybenzyl)thio)pyrimidin-4-yl).
  • Impact : The thioether linkage increases lipophilicity (logP) and metabolic stability. NMR data (δ 8.33 ppm for pyrimidine proton) and LCMS (m/z 458.1220) reflect altered electronic environments .
Piperidine Substituent Position ()
  • Structure : Features a 4-methylpiperidinyl group instead of 3-methylpiperidinyl.
  • Impact : The positional isomerism affects steric interactions and basicity. The 3-methyl group may induce greater conformational flexibility in binding pockets compared to the 4-methyl analog .

Functional Analogues with Different Cores

Pyridazin-3(2H)-one Derivatives ()
  • Structure: Replace the pyrimidine core with a pyridazinone ring.
  • Impact: These compounds act as FPR2 agonists, demonstrating that acetamide-linked heterocycles can modulate immune responses. However, the pyridazinone core’s reduced aromaticity may decrease metabolic stability compared to pyrimidines .

Key Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Aromatic Substituent Pyrimidine Substituent Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound 4-Methoxybenzyl 3-Methylpiperidin-1-yl C₂₁H₂₆N₄O₃* ~406.5 High polarity, moderate logP
L868-0943 4-Bromophenyl 3-Methylpiperidin-1-yl C₁₉H₂₃BrN₄O₂ 435.32 Increased hydrophobicity
L868-0252 5-Chloro-2-methylphenyl 3-Methylpiperidin-1-yl C₂₀H₂₅ClN₄O₂ 388.9 Enhanced lipophilicity
5g 4-Methoxybenzyl (thioether) 3-Methylpiperidin-1-yl C₁₇H₁₄F₃N₅O₃S₂ 458.12 Higher metabolic stability

*Estimated based on structural similarity.

Table 2: Spectroscopic Data Highlights

Compound ¹H-NMR Shifts (δ, ppm) LCMS (m/z) Key Functional Groups
5h 8.29 (d, J = 5.6 Hz, pyrimidine), 6.32 (s, furan) 386.1792 Furan, thioether
5g 8.33 (d, J = 5.3 Hz, pyrimidine), 3.73 (s, OCH₃) 458.1220 Thioether, methoxy

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